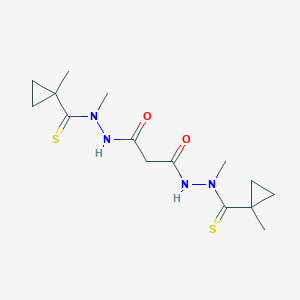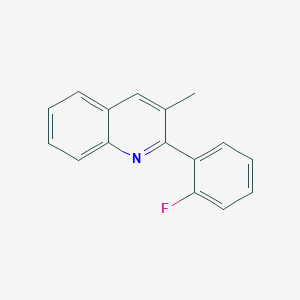
2-(2-Fluorophenyl)-3-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC109779 is a novel potent inhibitor of Huntington's disease (HD) pathogenesis via targeting CAG repeats RNA and Poly Q protein.
Applications De Recherche Scientifique
Antitumor Activity : A study by Chou et al. (2010) found that derivatives of 2-(2-Fluorophenyl)-3-methylquinoline demonstrated significant inhibitory activity against various tumor cell lines. Particularly, a specific analogue showed selective inhibition of 14 out of 60 cancer cell lines in an evaluation by the National Cancer Institute.
Fluorescence Studies in Biochemistry and Medicine : Research by Aleksanyan and Hambardzumyan (2013) highlighted that many quinoline derivatives, including aminoquinolines, are known as efficient fluorophores and are widely used in biochemistry and medicine for studying various biological systems.
Influenza A Endonuclease Inhibition : A study by Sagong et al. (2013) synthesized several 3-hydroxyquinolin-2(1H)-ones derivatives, including ones with p-fluorophenyl groups, which were evaluated as inhibitors of 2009 pandemic H1N1 influenza A endonuclease. They found that certain derivatives were potent inhibitors.
Cytotoxicity and Apoptosis in Cancer Cells : Research by Chou et al. (2009) showed that the synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest and induced apoptosis through the mitochondrial-dependent pathway in murine colorectal adenocarcinoma cells.
Inhibitors for Tyrosine Kinases : A study by Riadi et al. (2021) described the synthesis of a new quinazolinone-based derivative that exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent.
Molecular Interactions and Structural Studies : A study by Choudhury et al. (2003) focused on the weak interactions in derivatives of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline, including compounds with 2-fluorophenyl groups, and their influence in crystal packing.
Propriétés
Nom du produit |
2-(2-Fluorophenyl)-3-methylquinoline |
|---|---|
Formule moléculaire |
C16H12FN |
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
2-(2-Fluorophenyl)-3-methylquinoline |
InChI |
InChI=1S/C16H12FN/c1-11-10-12-6-2-5-9-15(12)18-16(11)13-7-3-4-8-14(13)17/h2-10H,1H3 |
Clé InChI |
HECMNZNMEOFMGF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3F |
SMILES canonique |
CC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NSC109779; NSC-109779; NSC 109779 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



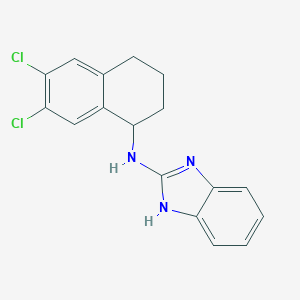
![1-[(E)-4-chlorobut-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride](/img/structure/B537710.png)
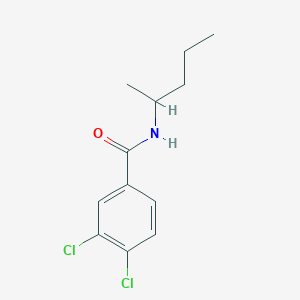

![17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate](/img/structure/B537739.png)
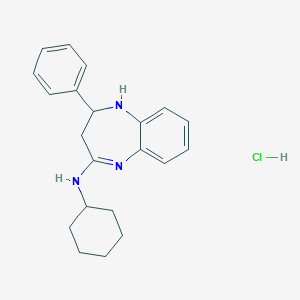
![6-Benzylthio-4-(p-chlorophenyl)amino-3-(benzothiazol-2-yl)me thylene pyrazolo[3,4-d]pyrimidine](/img/structure/B537764.png)
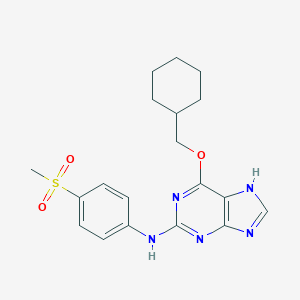
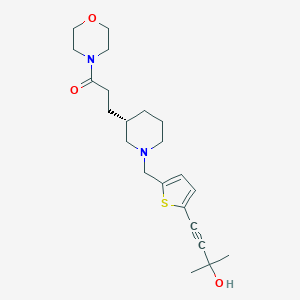
![2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B537861.png)
![3-[(8R)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione](/img/structure/B537867.png)
![Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate](/img/structure/B537883.png)
![(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid](/img/structure/B538136.png)
